molecular formula C11H16O8 B13768153 Tetramethyl propane-1,2,2,3-tetracarboxylate CAS No. 53046-85-8

Tetramethyl propane-1,2,2,3-tetracarboxylate

Katalognummer: B13768153
CAS-Nummer: 53046-85-8
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: RFHYWFVQMMSWHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetramethyl propane-1,2,2,3-tetracarboxylate is an organic compound with the molecular formula C11H16O8. It is a tetramethyl ester derivative of propane-1,2,2,3-tetracarboxylic acid. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetramethyl propane-1,2,2,3-tetracarboxylate can be synthesized through esterification reactions involving propane-1,2,2,3-tetracarboxylic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Tetramethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Tetramethyl propane-1,2,2,3-tetracarboxylate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of tetramethyl propane-1,2,2,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tetramethyl propane-1,2,2,3-tetracarboxylate is unique due to its specific ester configuration and the resulting chemical properties. Its reactivity and applications in various fields make it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

53046-85-8

Molekularformel

C11H16O8

Molekulargewicht

276.24 g/mol

IUPAC-Name

tetramethyl propane-1,2,2,3-tetracarboxylate

InChI

InChI=1S/C11H16O8/c1-16-7(12)5-11(9(14)18-3,10(15)19-4)6-8(13)17-2/h5-6H2,1-4H3

InChI-Schlüssel

RFHYWFVQMMSWHX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.